Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Compounds with similar structures have been synthesized through various chemical reactions, including the Ugi reaction and subsequent modifications to introduce different functional groups or to modify the chemical structure for enhanced biological activity or specific interaction with biological targets (Sañudo et al., 2006).
Biological Activity
- Antimicrobial Activity : Derivatives with structural similarities have demonstrated moderate to good antimicrobial activity against various bacterial strains, highlighting the potential of these compounds for use in developing new antibacterial agents (Mhaske et al., 2014).
- Anticancer and Antituberculosis Studies : Some derivatives have shown significant anticancer and antituberculosis activities, indicating their potential in the treatment and study of these diseases (Mallikarjuna et al., 2014).
- Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the query compound, has been identified as a new anti-mycobacterial chemotype, with several compounds showing potential anti-tubercular activity in vitro (Pancholia et al., 2016).
Potential Therapeutic Uses
- Sigma Receptor Ligands : Analogues of compounds with similar structural features have been explored for their affinity towards sigma receptors, which are of interest for their role in cancer and neurological diseases. These studies aim to develop therapeutic agents or diagnostic tools, particularly for oncology and neurology (Abate et al., 2011).
Properties
IUPAC Name |
cyclohexyl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-14-8-9-16(25-2)17-18(14)26-20(21-17)23-12-10-22(11-13-23)19(24)15-6-4-3-5-7-15/h8-9,15H,3-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAMUXKXUNVDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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